1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15062774
Molecular Formula: C19H16ClN5
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN5 |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H16ClN5/c1-12-4-3-5-14(8-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-6-13(2)17(20)9-15/h3-11H,1-2H3,(H,21,22,24) |
| Standard InChI Key | OGDAIBAOHZCECD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl |
Introduction
The compound 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of heterocyclic aromatic compounds, specifically pyrazolo[3,4-d]pyrimidines. These structures are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound’s unique structure combines two aromatic substituents—one chlorinated and one methylated—linked to a pyrazolo-pyrimidine core, which is a scaffold frequently used in drug discovery.
Structural Features
The molecular structure of this compound can be dissected into three key components:
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Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic framework is fused and planar, providing rigidity and electronic properties suitable for biological interactions.
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Substituents:
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3-Chloro-4-methylphenyl group: A para-substituted phenyl ring with electron-withdrawing (Cl) and electron-donating (CH₃) groups.
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3-Methylphenyl group: A meta-substituted phenyl ring with a methyl group enhancing hydrophobicity.
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Amine Functional Group: The amine (-NH-) linkage connects the pyrazolo-pyrimidine core to the phenyl substituents.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves cyclization reactions using hydrazines and β-ketoesters or β-diketones as starting materials. For this specific compound:
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Starting Materials:
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3-Chloro-4-methylaniline
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3-Methylaniline
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Pyrazole derivatives
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Reaction Pathway:
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Formation of the pyrazolo-pyrimidine core via condensation and cyclization reactions.
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Sequential substitution reactions to introduce the phenyl groups.
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This synthetic approach ensures regioselectivity and purity of the final product.
Analytical Characterization
To confirm the structure and purity of the compound, various analytical techniques are employed:
Biological Activity
Pyrazolo[3,4-d]pyrimidine derivatives are known for their pharmacological potential due to their ability to interact with various biological targets:
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Kinase Inhibition: The planar structure allows binding to ATP-binding sites in kinases.
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Anti-inflammatory Properties: Substituents like chlorine enhance lipophilicity, aiding in cell membrane permeability.
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Antimicrobial Activity: The compound may disrupt bacterial enzyme systems.
Although specific data for this compound is scarce, its structural analogs have shown promising activity profiles.
Applications
This compound has potential applications in:
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Drug Discovery: As a lead molecule for developing kinase inhibitors or anti-cancer agents.
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Material Science: Its stable aromatic framework may be useful in organic electronics or sensors.
Limitations and Future Directions
Despite its potential, challenges remain:
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Limited solubility due to high hydrophobicity.
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Toxicological studies are necessary to evaluate safety profiles.
Future research could focus on modifying substituents to enhance solubility and target specificity.
Data Table: Key Parameters of the Compound
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.75 g/mol |
| Melting Point | ~200–220°C (estimated based on similar compounds) |
| Solubility | Poor in water; soluble in organic solvents like DMSO or ethanol |
| Biological Activity | Potential kinase inhibitor; antimicrobial activity (to be studied) |
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